The compound is derived from the modification of traditional acetamides, which are known for their analgesic and anti-inflammatory properties. N-[4-(1-Hydroxyethyl)phenyl]acetamide belongs to a broader class of compounds often explored for their pharmacological activities, particularly in pain relief and anti-inflammatory contexts .
The synthesis of N-[4-(1-Hydroxyethyl)phenyl]acetamide can be achieved through several methods, primarily involving the reaction of 4-aminophenol or its derivatives with acetic anhydride or acetyl chloride in the presence of a base. A commonly employed method involves:
This method highlights the importance of controlling temperature and reaction time to achieve optimal yields and purity.
The molecular structure of N-[4-(1-Hydroxyethyl)phenyl]acetamide features:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure. For instance, characteristic peaks in the IR spectrum can indicate the presence of amide bonds and hydroxyl groups .
N-[4-(1-Hydroxyethyl)phenyl]acetamide can participate in various chemical reactions typical for acetamides:
These reactions are significant when considering modifications for enhancing pharmacological activity or developing new derivatives with improved properties.
The mechanism of action for N-[4-(1-Hydroxyethyl)phenyl]acetamide largely relates to its interaction with biological targets involved in pain pathways. It may act by inhibiting cyclooxygenase enzymes (COX), leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
Additionally, studies suggest that compounds with similar structures may modulate neurotransmitter levels in the central nervous system, thereby contributing to their analgesic effects . Understanding these mechanisms is crucial for optimizing therapeutic applications.
N-[4-(1-Hydroxyethyl)phenyl]acetamide exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings as well as its formulation in pharmaceutical applications.
N-[4-(1-Hydroxyethyl)phenyl]acetamide has potential applications in various fields:
Its versatility makes it a valuable compound for ongoing research aimed at developing effective therapeutic agents .
The compound is systematically named under IUPAC conventions as N-(4-(1-Hydroxyethyl)phenyl)acetamide. This name precisely defines its molecular structure: an acetamide group (–NHCOCH₃) attached to the nitrogen atom, linked to a para-substituted phenyl ring bearing a 1-hydroxyethyl group (–CH(OH)CH₃) at the fourth position. The structural representation emphasizes the acetamide’s direct bond to the aniline nitrogen and the hydroxyethyl group’s attachment to the aromatic ring. The core scaffold comprises a benzene ring with two para-substituents, creating a planar aromatic system with a polar hydroxyethyl side chain [6].
Table 1: Structural Descriptors
| Representation Type | Value |
|---|---|
| Simplified Molecular Line Entry System (SMILES) | CC(NC1=CC=C(C(O)C)C=C1)=O (racemate) [6] |
| SMILES (S-enantiomer) | CC(NC1=CC=C(C@@HC)C=C1)=O [3] |
| Canonical Framework | Benzene ring → C1 position: –NHCOCH₃; C4 position: –CH(OH)CH₃ |
This compound is documented under multiple synonyms and registry numbers across chemical databases:
Table 2: Key Registry Identifiers
| Identifier Type | Value | Associated Stereochemistry |
|---|---|---|
| CAS Registry Number | 934692-06-5 | (S)-enantiomer [2] [3] |
| CAS Registry Number | 16375-92-1 | Racemate/unspecified [6] |
| ChemSpider Reference | (Inferred from molecular formula) | Varies by database entry |
The compound consistently exhibits the molecular formula C₁₀H₁₃NO₂ across all sources [2] [3] [6]. This formula accounts for:
Molecular Weight: 179.22 g/mol, calculated as:
Isomerism in this compound arises from both constitutional and stereochemical variations:
Table 3: Key Isomeric Forms
| Isomer Type | CAS Number/Identifier | Distinguishing Feature |
|---|---|---|
| (S)-enantiomer | 934692-06-5 | Chiral center: (S)-configuration [2] [3] |
| Racemate | 16375-92-1 | Equal mixture of (R)- and (S)-enantiomers [6] |
| Constitutional isomer (2-hydroxyethyl) | 83345-11-3 | –CH₂CH₂OH group (no chiral center) [4] |
| Functional isomer (hydroxyimidoyl) | 24126644 (PubChem CID) | –C(=NOH)CH₃ group [5] |
The chiral (S)-enantiomer’s spatial orientation influences its potential biological interactions and physicochemical behavior, necessitating stereoselective synthesis for applications requiring enantiopurity [3].
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1